molecular formula C16H13N3S B2537373 (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 324066-89-9

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B2537373
CAS RN: 324066-89-9
M. Wt: 279.36
InChI Key: QWUZKLGMYXAWHL-DJKKODMXSA-N
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Description

“(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile” is a chemical compound with a unique structure that allows for various applications, including drug development, organic synthesis, and material science. It’s part of a class of compounds known as Schiff bases, which are widely used in scientific research due to their diverse biological and pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of indole-3-carboxaldehyde and nicotinic acid hydrazide in ethanol with a catalytic amount of conc. HCl and refluxed at 70 °C for 4 hours . The synthesized compounds were characterized by FT-IR, 1 H & 13 C NMR, Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV–Visible, 1 H NMR, 13 C NMR, Mass, and Powder XRD analysis . The ligand coordinates to the metal ion via azomethine nitrogen and amine of hydrazide in addition to the amine of the indol ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the reaction of the ligand with ions (CoII, NiII, and CuII ions) yielded complexes, which were characterized by physical and spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. The conductivity showed a non-electrolytic nature for these complexes. The elemental analysis indicated the ligand to metal ratio is 1:1 with a formula M(L)(H2O)nCl2 (L=ligand; M=metal ions .

Scientific Research Applications

These applications highlight the versatility and potential impact of (E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile in various scientific domains. Further studies and innovative approaches will continue to uncover its full range of capabilities . If you need more information or have additional questions, feel free to ask! 😊

Mechanism of Action

The mechanism of action of similar compounds is based on their inhibitory effect on tubulin polymerization . This makes them potential agents for the further development of tubulin polymerization inhibitors .

Future Directions

The future directions for research on similar compounds include further development of tubulin polymerization inhibitors . Additionally, the antioxidant study for the ligand proved to be a good antioxidant, and the compounds’ antibacterial activity against diverse pathogens has been assessed , suggesting potential applications in these areas.

properties

IUPAC Name

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUZKLGMYXAWHL-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((1H-indol-3-yl)methylene)amino)-4,5-dimethylthiophene-3-carbonitrile

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